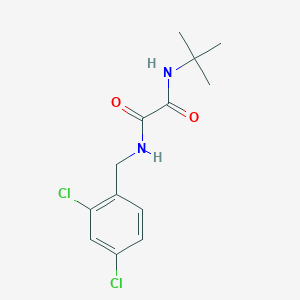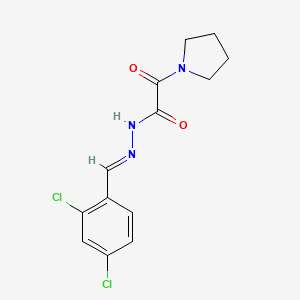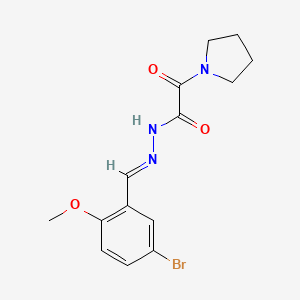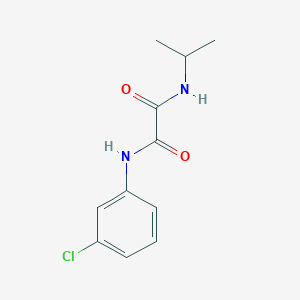
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide
Descripción general
Descripción
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide, also known as A22, is a small molecule inhibitor that targets bacterial cell division protein FtsZ. This compound has gained significant attention in recent years due to its potential as a novel antibacterial agent.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide involves targeting the bacterial cell division protein FtsZ. FtsZ is essential for bacterial cell division, and inhibition of this protein leads to the formation of abnormal cell structures and ultimately cell death. This compound binds to the FtsZ protein and disrupts its function, leading to inhibition of bacterial cell division.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not affect mammalian cells. This makes it a promising candidate for the development of new antibacterial agents. In addition, this compound has been found to have a synergistic effect when combined with other antibiotics, such as penicillin and vancomycin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is its ability to inhibit the growth of antibiotic-resistant bacteria. This makes it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is that it is not effective against all bacterial species. Further research is needed to fully understand the spectrum of activity of this compound.
Direcciones Futuras
There are several future directions for the development of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide as a novel antibacterial agent. One direction is the optimization of the compound's structure to improve its efficacy and reduce toxicity. Another direction is the development of new formulations of this compound, such as nanoparticles or liposomes, to improve its delivery to bacterial cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for bacterial infections.
Conclusion
This compound is a promising candidate for the development of new antibiotics due to its ability to inhibit the growth of antibiotic-resistant bacteria. The compound's low toxicity and synergistic effect with other antibiotics make it an attractive option for the treatment of bacterial infections. Further research is needed to fully understand the spectrum of activity of this compound and its potential as a therapeutic agent for bacterial infections.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been extensively studied for its antibacterial properties. It has been shown to inhibit the growth of a wide range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. In addition, this compound has been found to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N'-tert-butyl-N-[(2,4-dichlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)17-12(19)11(18)16-7-8-4-5-9(14)6-10(8)15/h4-6H,7H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWOCOSQTPZIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848335.png)



![2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848380.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)
![N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848413.png)
![2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)



![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848460.png)